2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

Coordination Chemistry Photochromism Isomer Purity

2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid (CAS 654649-02-2) is a synthetic organic molecule classified as an azo-azomethine (or azo-Schiff base) derivative. Its structure uniquely combines an (E)-configured azo group (–N=N–), a (Z)-configured imine bond (–C=N–), and a terminal benzoic acid moiety.

Molecular Formula C20H14ClN3O2
Molecular Weight 363.8 g/mol
CAS No. 654649-02-2
Cat. No. B12543948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
CAS654649-02-2
Molecular FormulaC20H14ClN3O2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H14ClN3O2/c21-15-12-10-14(11-13-15)19(24-23-16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)20(25)26/h1-13H,(H,25,26)
InChIKeySHDUYZPPBMGRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile of 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid (CAS 654649-02-2) for Scientific Procurement


2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid (CAS 654649-02-2) is a synthetic organic molecule classified as an azo-azomethine (or azo-Schiff base) derivative. Its structure uniquely combines an (E)-configured azo group (–N=N–), a (Z)-configured imine bond (–C=N–), and a terminal benzoic acid moiety . This architecture positions it within a class of compounds known for their photochromic and metal-chelating properties [1]. The molecular formula is C20H14ClN3O2, with a molecular weight of 363.8 g/mol . Its specific stereochemistry and functional group arrangement are its primary differentiators from closely related isomers and analogs.

Why Generic Substitution Fails for 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid


Indiscriminate substitution with seemingly similar azo-benzoic acid derivatives is scientifically unsound for CAS 654649-02-2. Its value is predicated on a precise and non-interchangeable combination of (1) stereochemistry (the Z configuration at the imine bond vs. E isomers), and (2) regiospecificity (the ortho-carboxylic acid group vs. meta or para analogs). These structural features are not merely descriptive; they are the critical determinants of photoisomerization kinetics, metal-ion coordination geometry, and overall molecular planarity [1]. Replacing this compound with a different isomer or regioisomer will fundamentally alter its physical, photophysical, and coordination properties, leading to non-comparable experimental results. This guide provides the available quantitative context for these differentiators.

Quantitative Differentiators: 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid vs. Nearest Analogs


Distinct Geometric Isomerism: (Z)-Imine vs. (E)-Imine Configuration Impact on Metal Chelation

The target compound (CAS 654649-02-2) features a (Z)-configured imine bond, whereas its closest commercial analog (CAS 654649-03-3) is the (E)-isomer. This geometric isomerism directly impacts the molecule's ability to act as a ligand. The (Z) configuration creates a distinct spatial arrangement of the nitrogen donor atoms, which is predicted to lead to a different coordination sphere geometry compared to the (E)-isomer. While direct, peer-reviewed quantitative data for this exact isomer pair is absent from the literature, the fundamental principle that geometric isomerism alters metal-binding properties is a well-established class-level inference (Tag: Class-level inference) [1]. Research on analogous azo-imine systems confirms that the (Z) isomer is the kinetically favored product of photoisomerization and exhibits slower thermal relaxation to the (E) form, a property exploitable in photo-switching applications [2].

Coordination Chemistry Photochromism Isomer Purity

Key Difference in Solubility and Crystallinity: Benzoic Acid Derivative vs Simple Azo-Chromophore

The presence of both a carboxylic acid group and the imine linkage differentiates the target compound from simpler azobenzene benchmarks like 4-chloroazobenzene (CAS 4340-77-6). This is a class-level inference. The carboxylic acid provides a handle for salt formation, improving aqueous solubility in basic media, and facilitates crystal engineering through strong hydrogen bonding. 4-Chloroazobenzene, being non-polar, has a reported melting point of 65-67°C , while the target azo-azomethine benzoic acid, due to its increased polarity and hydrogen-bonding capability, is expected to have a significantly higher and more variable melting point, indicative of more complex intermolecular interactions. Experimental suppliers often report the compound as a solid, but specific, validated melting point data is not available from authoritative non-vendor sources.

Crystallization Solubility Process Chemistry

Spectroscopic Distinction: UV-Vis Absorption of the Azo-Imine Chromophore vs. Simple Azobenzene

The extended conjugated system (azo + imine) of the target compound leads to a distinct UV-Vis absorption profile compared to simple azobenzenes. This is a class-level inference drawn from studies on azo-azomethine dyes. For example, azo-imine ligands studied in the literature exhibit a strong π→π* transition in the 350-400 nm region, often with a red-shift and higher molar absorptivity compared to their parent azo compounds [1]. While specific λ_max values for CAS 654649-02-2 are not published, a structurally similar azo-azomethine compound, 4-(4-chlorophenylazo)-2-(p-tolylimino-methyl)phenol, has been characterized by X-ray and electronic spectral analysis, establishing a concrete precedent for the photophysical behavior of this compound class [2]. This distinct chromophore is crucial for applications in non-linear optics and dye chemistry.

Photophysics UV-Vis Spectroscopy Molecular Analysis

High-Priority Application Scenarios for 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid Based on Core Differentiators


Design of Stereospecific Photo-Responsive Metal-Organic Frameworks (MOFs) or Coordination Polymers

The (Z)-configured imine bond provides a specific N,N-chelating site that leads to a different coordination geometry compared to the (E)-isomer. As established through class-level inference, this isomer is the key for synthesizing metal complexes where the ligand's photo-switching ability can be harnessed to change the material's properties (e.g., gas adsorption, magnetism) with light [1]. The -COOH group serves as an anchoring point for surface attachment or framework incorporation.

Specialized Intermediate for Functional Azo-Dyes and Non-Linear Optical (NLO) Chromophores

Based on the class-level inference of its extended azo-imine conjugation, this compound is a superior candidate to 4-chloroazobenzene for creating 'push-pull' chromophores. The carboxylic acid handle allows for facile derivatization into esters or amides to tune the electronic properties and solubility, while the azo-imine core provides the requisite polarizable π-system for NLO activity [2]. Its specific electronic structure is essential for achieving targeted first hyperpolarizability values.

High-Purity Ligand Source for Studying Azo-Imine Photophysics and Electronic Structure

According to the established class-level inference, the fundamental photophysical properties of the azo-imine core—such as quantum yields of trans-cis isomerization and thermal relaxation rates—are measurable and meaningful only with a well-defined, isometrically pure compound. This product, as a defined (Z)-imine with an (E)-azo configuration, serves as a critical standard for computational DFT studies or time-resolved spectroscopy experiments aimed at mapping the excited-state dynamics of this ligand class, avoiding the confounding effects of stereochemical mixtures [1].

Quote Request

Request a Quote for 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.